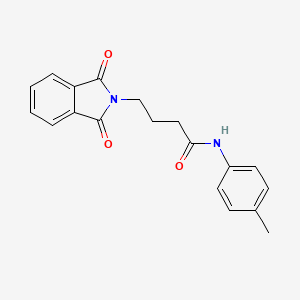4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide
CAS No.:
Cat. No.: VC15716025
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22) |
| Standard InChI Key | AKWLGNJWVPSPJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an isoindole moiety with a butanamide backbone, which may influence its pharmacological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems.
Chemical Reactivity
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide reacts with strong acids and bases and is susceptible to oxidation under certain conditions. These chemical properties are crucial for understanding its stability and potential modifications to enhance its efficacy or selectivity for biological targets.
Synthesis
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide typically involves multiple synthetic steps. These steps require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The general approach includes starting from readily available precursors and using organic solvents and catalysts to facilitate the reactions.
Mechanism of Action
The mechanism of action for 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide primarily involves its role as a positive allosteric modulator of metabotropic glutamate receptors, specifically mGluR1 and mGluR5. This suggests potential therapeutic applications in treating conditions such as schizophrenia and depression.
Research Findings
Preliminary studies indicate that this compound may have significant biological activities due to its ability to form multiple hydrogen bonds and hydrophobic interactions with biological targets. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound during synthesis.
Potential Therapeutic Applications
Research continues into optimizing its pharmacokinetic properties and broadening its application scope within biomedical fields. The compound's unique structure and bioactivity make it an interesting candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume